molecular formula C7H4BrN3O2 B2840461 5-Bromo-3-nitro-1H-indazole CAS No. 921609-47-4

5-Bromo-3-nitro-1H-indazole

Cat. No. B2840461
CAS RN: 921609-47-4
M. Wt: 242.032
InChI Key: GNKAEVBTKRALDH-UHFFFAOYSA-N
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Description

“5-Bromo-3-nitro-1H-indazole” is a chemical compound with the molecular weight of 242.03 . It is a solid powder at room temperature . It is mainly used as a raw material in chemical synthesis for the preparation of other compounds .


Synthesis Analysis

The synthesis of 1H-indazole, a similar compound, has been studied extensively. A new practical synthesis of 1H-indazole is presented in a study . A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of “5-Bromo-3-nitro-1H-indazole” is characterized by a pyrazole fused to a benzene . It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .


Physical And Chemical Properties Analysis

“5-Bromo-3-nitro-1H-indazole” is a solid powder at room temperature . It has a molecular weight of 242.03 .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for “5-Bromo-3-nitro-1H-indazole” is not specified in the search results, indazole derivatives are known to be used in the production of HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the future directions of “5-Bromo-3-nitro-1H-indazole” could be in the development of new drugs, particularly kinase inhibitors .

properties

IUPAC Name

5-bromo-3-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-4-1-2-6-5(3-4)7(10-9-6)11(12)13/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKAEVBTKRALDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-nitro-1H-indazole

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